3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
Description
3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid is a structurally complex benzoic acid derivative characterized by:
- A benzoic acid backbone substituted at the 3-position.
- A (Z)-configured propenoyl linker with a cyano group.
- A 2-[(4-bromophenyl)methoxy]-3-methoxyphenyl substituent.
This compound’s design integrates electron-withdrawing (cyano, bromo) and electron-donating (methoxy) groups, which may influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
3-[[(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O5/c1-32-22-7-3-4-17(23(22)33-15-16-8-10-20(26)11-9-16)12-19(14-27)24(29)28-21-6-2-5-18(13-21)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPLQNLTDQUHGU-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C(/C#N)\C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid (CAS Number: 522656-16-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting its implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C25H19BrN2O5
- Molecular Weight : 507.3 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including bromophenyl and methoxy moieties, which may contribute to its biological activity.
Anticancer Activity
Numerous studies have indicated that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzamide derivatives | MCF-7 | 5.85 |
| Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid | MCF-7 | 4-fold greater than vandetanib |
| N-(4-((3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide | A549 | 3.42 |
These findings suggest that modifications in the structure can enhance the anticancer efficacy of such compounds, making them potential candidates for further development in cancer therapy .
Anti-Cholinesterase Activity
The anti-cholinesterase activity of related compounds has been explored, with some showing comparable inhibition profiles to established drugs like donepezil. For example, certain analogs demonstrated K_i values ranging from 13.62 nM to 33.00 nM against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Properties
Compounds structurally related to this compound have also been evaluated for their anti-inflammatory properties. Some exhibited significant inhibition of histone deacetylases (HDACs), which are known to play a role in inflammatory responses:
| Compound | HDAC Inhibition (nM) |
|---|---|
| Compound A | 95.2 |
| Compound B | 260.7 |
This suggests that such compounds could be beneficial in managing inflammatory conditions .
Case Studies
- In Vitro Studies : A study focusing on a series of benzoic acid derivatives showed that modifications at the para position significantly affected both anticancer and anti-cholinesterase activities. The most potent derivative exhibited an IC50 value of 0.57 µM against MCF-7 cells, highlighting the importance of structural optimization .
- Molecular Docking Studies : Computational studies have predicted binding affinities of these compounds to target proteins involved in cancer proliferation and inflammation. The results indicated favorable interactions with key residues, suggesting a strong potential for these compounds as therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with structurally related analogs from the evidence:
Key Observations
Core Structure Diversity: The target compound lacks the triazine (4j, 4k) or heterocyclic (thiazole , azo ) cores of analogs, focusing instead on a propenoyl-linked aryl system. This may reduce steric hindrance compared to triazine derivatives.
Methoxy Groups: Shared with 4j, 4k , and cyclobutyl derivatives , methoxy groups likely improve lipophilicity and π-π stacking interactions.
Physicochemical Properties :
- Melting points for triazine derivatives (180–220°C ) suggest higher crystallinity than azo dyes (e.g., 120–150°C in ). The target’s melting point is unreported but may align with triazine analogs due to similar polar substituents.
Synthetic Routes: The target’s propenoyl linker suggests a Michael addition or condensation pathway, diverging from triazine coupling ( ) or diazotization ( ).
Data Tables
Table 1: Comparative Spectral Data (NMR Highlights)
Table 2: pKa Values of Azo-Benzoic Acid Derivatives
| Compound | pKa (COOH) | pKa (Phenolic OH) |
|---|---|---|
| R = H | 2.8 | 9.5 |
| R = Cl | 2.5 | 9.2 |
| R = OCH3 | 3.1 | 9.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
